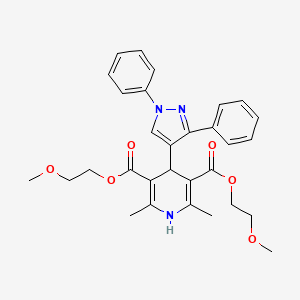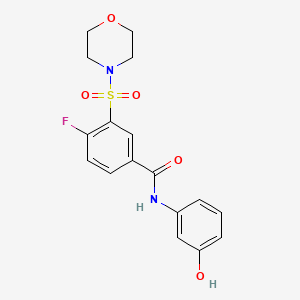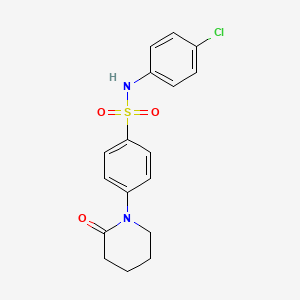
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide, also known as DMTCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTCP is a tryptophan derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation in the body.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to have antioxidant effects, which can help to protect cells from damage caused by free radicals. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide in lab experiments is that it is a relatively stable compound, making it easier to handle and store than some other compounds. Additionally, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to be effective at low concentrations, which can help to reduce costs in lab experiments. However, one limitation of using N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide research. One area of interest is in the development of N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide-based therapies for cancer and inflammatory diseases. Additionally, there is potential for N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide to be used in combination with other compounds to enhance its therapeutic effects. Further research is also needed to better understand the mechanism of action of N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide and to identify potential side effects and limitations of its use.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is a chemical compound that has shown promise in scientific research due to its potential therapeutic applications. Its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the development of new therapies. While there is still much to be learned about N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide, its potential benefits make it an important area of research for the future.
Synthesemethoden
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is synthesized through a multi-step process that involves the reaction of tryptophan with 3,5-dimethylbenzoyl chloride to form N-(3,5-dimethylphenyl)tryptophanamide. This compound is then reacted with phenoxyacetyl chloride to produce N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
phenyl N-[1-(3,5-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-17-12-18(2)14-20(13-17)28-25(30)24(29-26(31)32-21-8-4-3-5-9-21)15-19-16-27-23-11-7-6-10-22(19)23/h3-14,16,24,27H,15H2,1-2H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZLWHIVJXPYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-chloro-4-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5133367.png)

![N-(2-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5133389.png)


![2,2'-(1,2-phenylenediimino)bis[6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]](/img/structure/B5133394.png)
![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B5133396.png)
![8-quinolinyl 3-[(8-quinolinyloxy)sulfonyl]benzoate](/img/structure/B5133400.png)
![N-cyclopentyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5133423.png)
![1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5133433.png)
![2-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(ethyl)amino]ethanol](/img/structure/B5133444.png)

![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5133462.png)
![10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5133474.png)